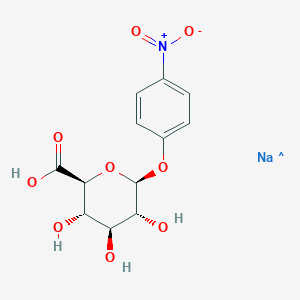

4-Nitrophenyl-beta-D-glucuronic acid, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitrophenyl-beta-D-glucuronic acid, sodium salt is a chemical compound with the molecular formula C12H14NNaO9 and a molecular weight of 339.23 g/mol . It is a derivative of glucuronic acid and is commonly used in organic synthesis and biochemical research. The compound is known for its chromogenic properties, making it useful as a substrate in various enzymatic assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt typically involves the reaction of 4-nitrophenol with glucuronic acid derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sodium salt .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and solvent to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release 4-nitrophenol and glucuronic acid.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions with the aid of enzymes such as beta-glucuronidase.

Reduction: Common reducing agents include hydrogen gas with a catalyst or chemical reductants like sodium borohydride.

Substitution: Reactions often involve nucleophiles such as amines or thiols.

Major Products Formed:

Hydrolysis: 4-nitrophenol and glucuronic acid.

Reduction: 4-aminophenyl-beta-D-glucuronic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl-beta-D-glucuronic acid, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt involves its role as a substrate for beta-glucuronidase. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-nitrophenol, which can be quantitatively measured due to its chromogenic properties. This reaction is widely used to assess beta-glucuronidase activity in various biological and environmental samples .

Comparison with Similar Compounds

- 4-Nitrophenyl-beta-D-glucopyranoside

- 4-Nitrophenyl-beta-D-xylopyranoside

- 4-Aminophenyl-beta-D-glucuronide

Comparison: 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt is unique due to its specific structure and the presence of the glucuronic acid moiety, which makes it particularly suitable for detecting beta-glucuronidase activity. Other similar compounds, such as 4-Nitrophenyl-beta-D-glucopyranoside, may also serve as substrates for different enzymes but lack the specific utility in glucuronidase assays .

Biological Activity

4-Nitrophenyl-beta-D-glucuronic acid, sodium salt (CAS No. 89772-41-8) is a synthetic compound widely used in biochemical research, particularly in studies related to glucuronidation processes. This compound serves as a substrate for glucuronosyltransferases, enzymes that catalyze the conjugation of glucuronic acid to various endogenous and xenobiotic substrates. Understanding its biological activity is crucial for applications in pharmacology, toxicology, and enzymatic assays.

- Molecular Formula : C₁₂H₁₅N₁O₇S

- Molecular Weight : 285.25 g/mol

- Density : 1.503 g/cm³

- Melting Point : 191-192 °C

- Solubility : Soluble in water and organic solvents like ethanol.

4-Nitrophenyl-beta-D-glucuronic acid acts primarily as a substrate for UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of glucuronic acid from UDP-glucuronic acid to various acceptor molecules, enhancing their solubility and facilitating excretion. The conjugation process is vital for drug metabolism and detoxification pathways in the liver.

Enzymatic Activity

The enzymatic activity of UGTs can be significantly influenced by the structure of the substrate. For instance, studies have shown that the presence of a nitrophenyl group enhances the reactivity of glucuronides towards UGTs, suggesting that 4-nitrophenyl-beta-D-glucuronic acid may exhibit higher affinity and specificity compared to other glucuronide substrates .

Biological Applications

-

Enzymatic Assays :

- Used as a substrate in assays to measure UGT activity.

- Facilitates the study of drug metabolism and interactions with various compounds.

- Detection of Biological Activity :

-

Case Studies :

- Research has demonstrated its utility in studying the effects of cholestasis on hepatic UGT activities, providing insights into liver function and drug clearance mechanisms .

- It has been involved in studies assessing the glucuronidation rates of various drugs, helping to elucidate potential drug-drug interactions and individual variability in drug metabolism .

Comparative Analysis with Other Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Nitrophenyl-beta-D-glucuronic acid | Glucuronide substrate | Substrate for UGTs; enhances solubility of drugs |

| 4-Methylumbelliferyl-beta-D-glucuronide | Fluorescent substrate | Used in fluorescence-based assays for UGT activity |

| Phenolphthalein-beta-D-glucuronic acid | Indicator compound | Utilized in colorimetric assays for detecting glucuronidation |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 4-nitrophenyl-beta-D-glucuronic acid:

- Substrate Specificity : Research indicates that this compound shows broad substrate specificity across different UGT isoforms, making it a valuable tool for studying enzyme kinetics and substrate interactions .

- Impact on Drug Metabolism : Its role in enhancing the clearance of potentially harmful compounds through glucuronidation has been emphasized, illustrating its importance in pharmacokinetics .

Properties

Molecular Formula |

C12H13NNaO9 |

|---|---|

Molecular Weight |

338.22 g/mol |

InChI |

InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/t7-,8-,9+,10-,12+;/m0./s1 |

InChI Key |

TYPCHILOPWVGQJ-BLKPXHQLSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na] |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.